

3-(Dimethylamino)benzaldehyde chemical properties and structure

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Compound of Interest

Compound Name: 3-
[(Dimethylamino)methyl]benzaldehyde

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An In-depth Technical Guide to 3-(Dimethylamino)benzaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(Dimethylamino)benzaldehyde, a versatile aromatic aldehyde. Designed for researchers, chemists, and professionals in drug development, it delves into the compound's core chemical properties, structure, synthesis, and key applications, grounding all information in authoritative scientific data.

Compound Identification and Structural Elucidation

3-(Dimethylamino)benzaldehyde, identified by CAS Number 619-22-7, is an organic compound featuring a benzene ring substituted with a formyl group (-CHO) and a dimethylamino group (-N(CH₃)₂) at the meta position.^{[1][2]} This substitution pattern dictates its electronic properties and reactivity. The electron-donating dimethylamino group influences the reactivity of the aromatic ring and the aldehyde functionality.

The canonical SMILES representation of the molecule is CN(C)C1=CC=CC(=C1)C=O.^[1] Its IUPAC name is 3-(dimethylamino)benzaldehyde, and it is also known by synonyms such as m-(Dimethylamino)benzaldehyde and 3-(N,N-Dimethylamino)benzaldehyde.^[3]

Physicochemical Properties

The physical and chemical characteristics of 3-(Dimethylamino)benzaldehyde are critical for its handling, storage, and application in synthesis. The compound is typically a yellow liquid or solid.^{[3][4]} Key properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₁ NO	^{[1][2]}
Molecular Weight	149.19 g/mol	^{[1][3]}
Boiling Point	137.5-138 °C	^{[2][3]}
Density (Predicted)	1.072 ± 0.06 g/cm ³	^{[2][3]}
pKa (Predicted)	3.67 ± 0.10	^{[2][3]}
Flash Point	99.1 °C	^[4]
Refractive Index	1.595	^[4]

The compound is soluble in many organic solvents, including ethanol, ethers, and chlorinated hydrocarbons.^[2] For long-term stability, it should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.^{[3][5]}

Spectroscopic and Analytical Characterization

Unambiguous identification of 3-(Dimethylamino)benzaldehyde relies on standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the aldehydic proton (typically a singlet downfield, ~9.7-10.0 ppm), and the methyl protons of the dimethylamino group (a singlet, ~3.0 ppm).
 - ¹³C NMR: The carbon spectrum is distinguished by the carbonyl carbon signal (~190 ppm), signals for the aromatic carbons, and a signal for the methyl carbons.^[6]
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹. Other key peaks include C-H stretches for the

aromatic ring and alkyl groups, and C-N stretching vibrations.[1]

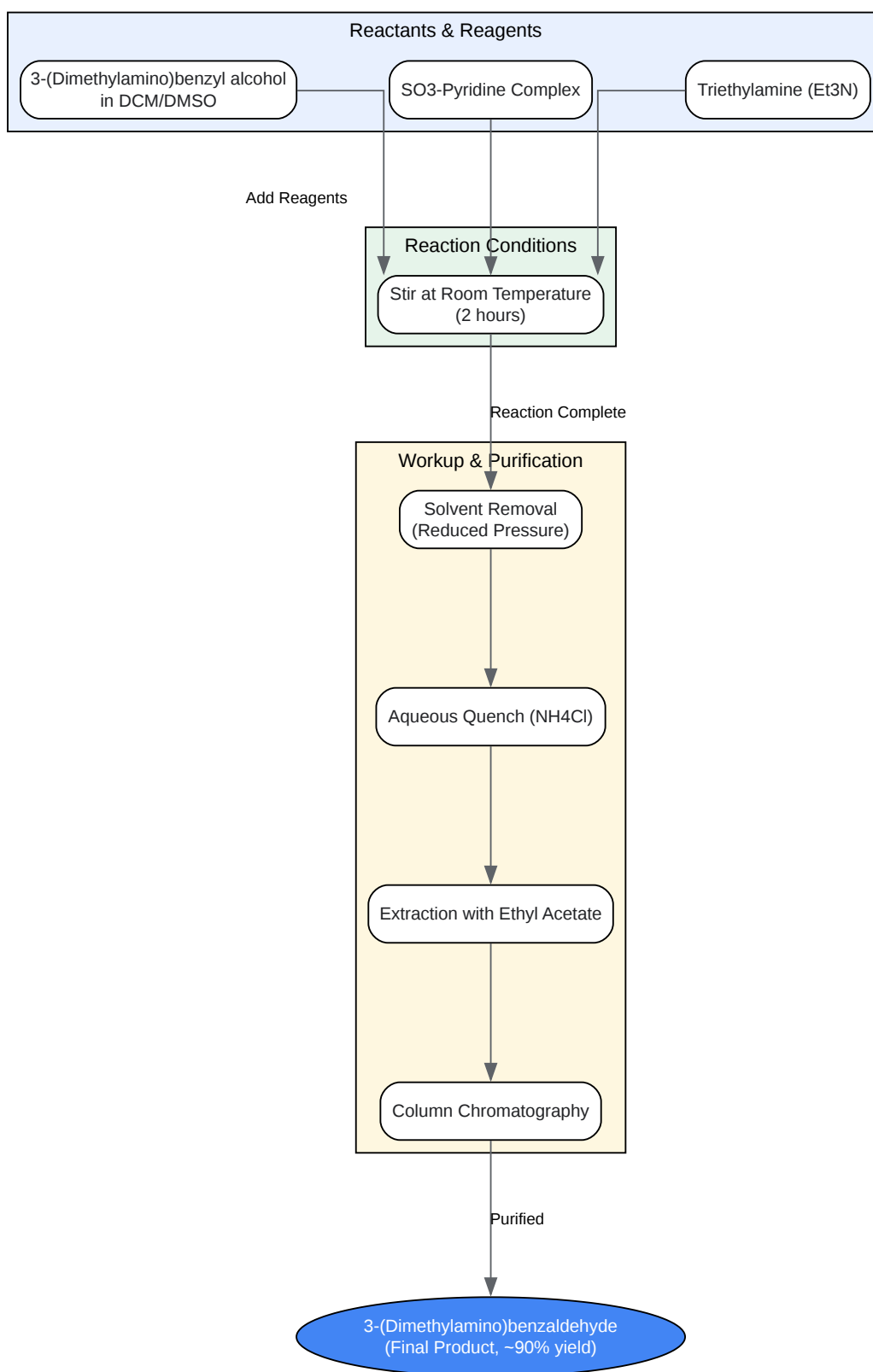
- Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M^+) at m/z 149.[1] The predicted monoisotopic mass is 149.08406 Da. [1][7]

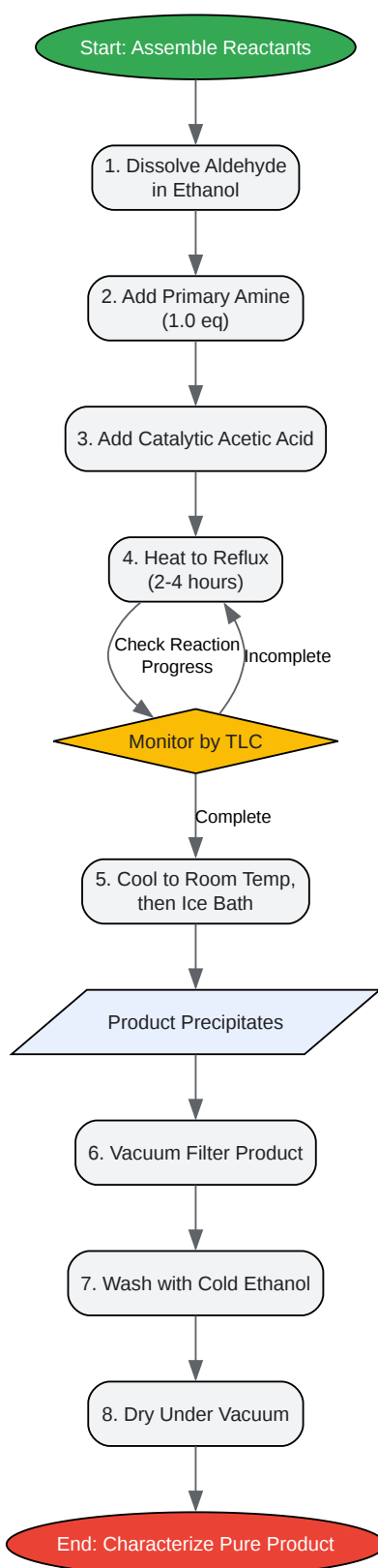
Synthesis and Reactivity

Synthetic Pathway: Oxidation of 3-(Dimethylamino)benzyl alcohol

A common and efficient laboratory-scale synthesis involves the mild oxidation of the corresponding alcohol, 3-(Dimethylamino)benzyl alcohol. The use of a sulfur trioxide-pyridine complex (SO_3 -Py) in a mixture of dichloromethane (DCM) and dimethyl sulfoxide (DMSO) is a well-established method known as the Parikh-Doering oxidation.[3][8]

This choice of reagent is strategic; the SO_3 -Py complex is a mild and selective oxidant that avoids over-oxidation to the carboxylic acid and is well-suited for substrates with sensitive functional groups, such as the amine in this molecule. Triethylamine (Et_3N) is used as a base to neutralize the acidic byproducts generated during the reaction.[3][8] The reaction proceeds smoothly at room temperature, typically yielding the desired aldehyde in high purity and yield (around 90%) after purification by column chromatography.[3][8]





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